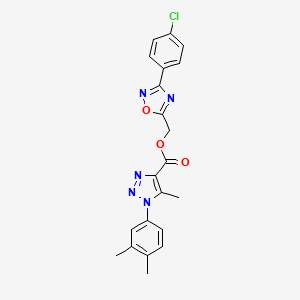
(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a novel class of bioactive molecules that combine the oxadiazole and triazole scaffolds. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The molecular formula for the compound is C20H19ClN4O3, with a molecular weight of approximately 396.84 g/mol. The structure features a 1,2,4-oxadiazole ring linked to a triazole moiety, which is known for its diverse biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has shown promising results in various cancer cell lines due to its ability to inhibit critical enzymes and pathways involved in tumor growth.
- Enzyme Inhibition : The oxadiazole scaffold has been implicated in the inhibition of several key enzymes such as:
- Thymidylate Synthase : Essential for DNA synthesis.
- Histone Deacetylases (HDAC) : Involved in the regulation of gene expression.
- Telomerase : Plays a crucial role in cellular aging and cancer cell immortality.
- Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance:
Biological Activities Beyond Anticancer Properties
The 1,2,4-oxadiazole and triazole frameworks have been linked to a range of biological activities:
- Antimicrobial Activity : Compounds containing these scaffolds have shown effectiveness against various bacterial strains including Staphylococcus aureus .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases .
- Antioxidant Properties : These compounds also demonstrate potential as antioxidants, which can protect cells from oxidative stress .
Case Studies and Research Findings
Several research studies have explored the biological activity of similar compounds:
Properties
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-12-4-9-17(10-13(12)2)27-14(3)19(24-26-27)21(28)29-11-18-23-20(25-30-18)15-5-7-16(22)8-6-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVWIGFQVTIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














